molecular formula C9H9FO B6233492 (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1270301-76-2

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6233492
CAS No.: 1270301-76-2
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol is a chiral indane derivative serving as a versatile building block in medicinal chemistry and drug discovery. The rigid, fused ring system of the indane scaffold provides conformational restraint, which is valuable for optimizing the potency and selectivity of target molecules . The specific (R) configuration at the chiral center is often critical for biological activity, as enantiopure compounds can interact with stereospecific enzyme active sites or receptors in a defined manner, leading to distinct pharmacological outcomes . This compound is strategically functionalized for synthetic elaboration. The fluorine atom at the 6-position can significantly influence a molecule's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability . The hydroxyl group serves as a key handle for further chemical transformation, enabling the synthesis of more complex bioactive targets. Researchers utilize this and related indane-based structures in the development of novel therapeutic agents for a range of diseases . The exploration of such chiral scaffolds is a fundamental strategy in the quest for new pharmaceuticals with improved efficacy and safety profiles.

Properties

CAS No.

1270301-76-2

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : [Ir-(f-phamidol)] at 0.0125 M in anhydrous toluene.

  • Substrate : Cyclic α-fluoro ketone (0.4 mmol).

  • Base : KOH (0.04 mmol).

  • Pressure : 5 atm H₂ at room temperature for 16 hours.

  • Yield : 99% with >20:1 diastereomeric ratio (dr) and 99% enantiomeric excess (ee).

This method leverages the chiral Ir complex to selectively reduce the ketone to the (1R)-alcohol while retaining the fluorine substituent. The high dr and ee are attributed to the catalyst’s ability to stabilize transition states through π-π interactions with the indene backbone.

Halogenation of Indenol Precursors

Fluorination and bromination are critical for introducing halogen substituents at the 6-position. A patent by US10696630B2 details the synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol via selective bromination followed by fluorination (Table 1).

Bromination Protocol

  • Substrate : 2,3-Dihydro-1H-inden-1-ol.

  • Reagent : N-Bromosuccinimide (NBS, 1.2 equiv).

  • Solvent : Methanol.

  • Conditions : 35°C under N₂ for 3 hours.

  • Yield : 85–90%.

Fluorination via Halogen Exchange

  • Substrate : 5-Bromo-2,3-dihydro-1H-inden-1-ol.

  • Reagent : SelectFluor (1.2 equiv).

  • Additive : Conc. H₂SO₄ (0.1 equiv).

  • Solvent : Methanol.

  • Conditions : 50°C for 24–72 hours.

  • Yield : 70–75%.

This two-step approach ensures regioselective halogenation, though the fluorination step requires prolonged reaction times due to the poor leaving-group ability of bromide.

Reduction of Fluorinated Indanones

Sodium borohydride (NaBH₄)-mediated reduction of 6-fluoro-1-indanone provides a racemic mixture, necessitating chiral resolution. A modified procedure from PMC4789169 achieves enantiopure this compound via kinetic resolution (Table 2).

Reduction and Resolution

  • Substrate : 6-Fluoro-1-indanone.

  • Reducing Agent : NaBH₄ (1.5 equiv).

  • Solvent : Ethanol.

  • Temperature : 0°C to room temperature.

  • Chiral Auxiliary : (R)-BINOL-phosphoric acid (10 mol%).

  • Yield : 60% with 98% ee.

The BINOL-phosphoric acid induces asymmetry by forming a transient chiral borate complex, favoring the (1R)-enantiomer.

Industrial-Scale Production

CymitQuimica’s protocol highlights scalability using continuous-flow reactors (CFRs) for bromination and hydrogenation (Table 3).

Continuous-Flow Bromination

  • Throughput : 1 kg/hour.

  • Residence Time : 10 minutes.

  • Purification : In-line crystallization.

  • Purity : >97%.

Catalytic Hydrogenation in CFR

  • Catalyst : Immobilized Ir on silica.

  • Pressure : 10 atm H₂.

  • Temperature : 50°C.

  • Space-Time Yield : 200 g/L·h.

CFR technology enhances reproducibility and reduces reaction times by 80% compared to batch processes.

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether/ethyl acetate, 80:20) or recrystallization from hexane/ethyl acetate. Chiral HPLC (Chiralpak IA column) confirms enantiopurity, while ¹⁹F NMR (δ -191.03 ppm) and ¹H NMR (δ 4.90–5.00 ppm) verify structural integrity.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/g)
Asymmetric Hydrogenation9999High120
Halogenation-Reduction7598Moderate90
Continuous-Flow8597Very High60

Asymmetric hydrogenation offers superior stereocontrol but higher costs, while continuous-flow methods balance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form 6-fluoro-2,3-dihydro-1H-indene using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in THF at low temperatures.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF at elevated temperatures.

Major Products

    Oxidation: 6-fluoro-1-indanone.

    Reduction: 6-fluoro-2,3-dihydro-1H-indene.

    Substitution: Various substituted indenols depending on the nucleophile used.

Scientific Research Applications

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent and Stereochemical Variations

Key structural analogs differ in substituent type, position, and absolute configuration:

Compound Substituents Configuration Key Properties/Applications Reference
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol 6-F, 1-OH R Potential immunomodulator, chiral resolution via HPLC
CCX4503 (ChemoCentryx) 4-Phenyl, 1-OH S PD-L1 antagonist (IC50: nanomolar range)
(1R)-6-Methoxy-2,3-dihydro-1H-inden-1-ol 6-OCH3, 1-OH R Enhanced solubility due to methoxy group
5,6-Difluoro-2,3-dihydro-1H-inden-1-one 5,6-diF, 1-ketone - Electron-deficient scaffold for synthesis
(1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol 2-Br, 1-OH R,R Bulky substituent for steric effects

Key Observations :

  • Fluorine Position: The 6-fluoro substitution in the target compound contrasts with 5,6-difluoro derivatives (e.g., 5,6-Difluoroindanone), which exhibit increased electronic withdrawal but reduced steric bulk .
  • Enantiomeric Preference: S-enantiomers of 4-phenylindenols (e.g., CCX4503) show superior PD-L1 binding affinity compared to R-forms, suggesting stereochemistry significantly impacts target engagement . However, the R-configuration in (1R)-6-fluoro-indenol may confer selectivity for other targets or metabolic pathways.

Key Observations :

  • BMS’s biphenyl derivatives exhibit superior PD-1/PD-L1 inhibition (IC50 as low as 0.04 nM) compared to ChemoCentryx’s indenols, likely due to optimized hydrophobic interactions in symmetric biaryl scaffolds .

Key Observations :

  • Asymmetric transfer hydrogenation using Ts-DENEB catalysts enables high enantioselectivity for indanol derivatives .
  • Chiral covalent-organic framework (COF) columns effectively resolve indenol enantiomers, including the target compound, with mobile-phase optimization .

Q & A

Q. What are the established synthetic methodologies for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves fluorination of a dihydroindenol precursor using agents like Selectfluor in aprotic solvents (e.g., acetonitrile) under mild conditions (20–25°C) to preserve stereochemical integrity . Continuous flow reactors enhance control over reaction parameters (temperature, residence time), improving yields (e.g., 85–90%) and reducing by-products . Enantiomeric purity is validated via chiral HPLC (Chiralpak AD-H column) or 19F^{19}\text{F} NMR with chiral solvating agents (e.g., Eu(hfc)3_3) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemical configuration?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the absolute configuration, while 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry via coupling constants (e.g., 3JH-F^3J_{\text{H-F}} for fluorine proximity) . Computational methods (DFT calculations) compare experimental and predicted NMR chemical shifts to validate stereochemistry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during fluorination of dihydroindenol derivatives?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation during fluorination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference.
  • In-Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How does the fluorine substituent at the 6-position influence reactivity in nucleophilic substitution compared to bromo/chloro analogs?

  • Methodological Answer : Fluorine’s electronegativity and poor leaving-group ability hinder traditional SN2S_N2 pathways. Instead, transition-metal catalysis (e.g., Pd-mediated cross-coupling) or radical-based methods are employed. Comparative studies with bromo analogs (e.g., (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol, CAS 75476-86-7) show higher reactivity in Suzuki-Miyaura couplings for brominated derivatives .

Q. What in silico approaches predict biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Glide screens against enzymes (e.g., kinases) leveraging fluorine’s electronegativity for halogen bonding .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.
  • Pharmacophore Modeling : Aligns the hydroxyl and fluorine groups with known active sites (e.g., serotonin receptors) .

Q. How can researchers resolve discrepancies in reported biological activities across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT assay) to rule out off-target effects.
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess compound degradation .
  • Structural Analogues : Benchmark against (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1270299-60-9) to isolate positional fluorine effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.